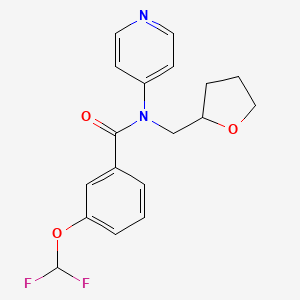
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide, also known as DFP-10825, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide inhibits the activity of PIM1 by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cellular processes that are dependent on PIM1 activity.
Biochemical and Physiological Effects:
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In vivo studies have shown that 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide inhibits tumor growth and metastasis in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is its specificity towards PIM1 kinase, which makes it a valuable tool for studying the role of PIM1 in various cellular processes. However, like any other small-molecule inhibitor, 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has some limitations. One of the limitations is its potential off-target effects, which can affect the interpretation of the results obtained from experiments. Another limitation is the potential toxicity of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide, which needs to be carefully evaluated before using it in in vivo studies.
Orientations Futures
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has shown promising results in scientific research, and there are several potential future directions for this compound. One of the future directions is to optimize the synthesis method to improve the yield and purity of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide. Another direction is to study the potential use of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential off-target effects and toxicity of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide need to be carefully evaluated in future studies. Finally, the role of PIM1 in various diseases needs to be further investigated to identify potential therapeutic targets for 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide and other PIM1 inhibitors.
Conclusion:
In conclusion, 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is a novel small-molecule inhibitor that has shown promising results in scientific research. It inhibits the activity of PIM1 kinase and has been studied for its potential use in various diseases such as cancer, inflammation, and cardiovascular diseases. 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has several advantages and limitations for lab experiments, and there are several potential future directions for this compound. Further studies are needed to fully understand the potential of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide as a therapeutic agent.
Méthodes De Synthèse
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is synthesized using a specific method involving a series of chemical reactions. The synthesis starts with the reaction of 2,6-difluorobenzaldehyde and 2-hydroxymethylpyridine in the presence of a base to form 2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide. This intermediate is then reacted with oxirane in the presence of a catalyst to form 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide.
Applications De Recherche Scientifique
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has been extensively studied for its potential use in scientific research. It has been found to inhibit the activity of a specific protein kinase called PIM1, which is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PIM1 has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c19-18(20)25-15-4-1-3-13(11-15)17(23)22(12-16-5-2-10-24-16)14-6-8-21-9-7-14/h1,3-4,6-9,11,16,18H,2,5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHHCPQVAZSMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=CC=NC=C2)C(=O)C3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
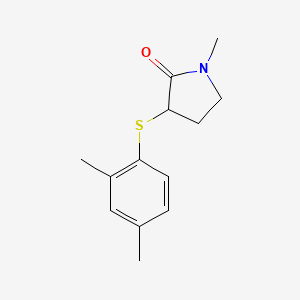
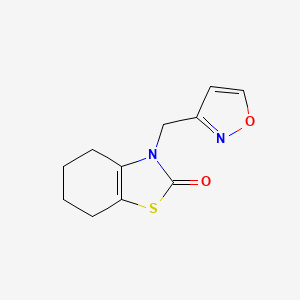
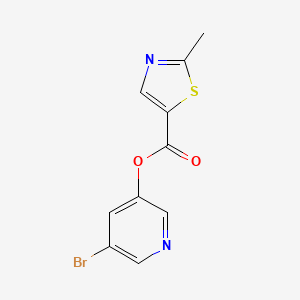


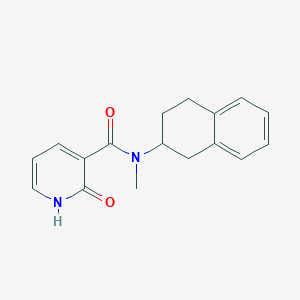
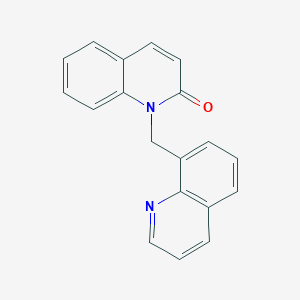
![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
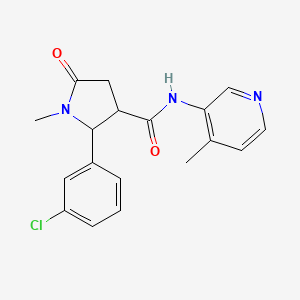
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
